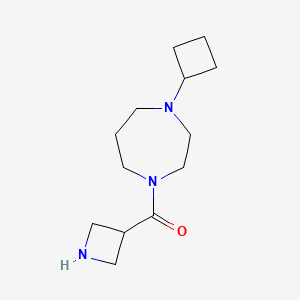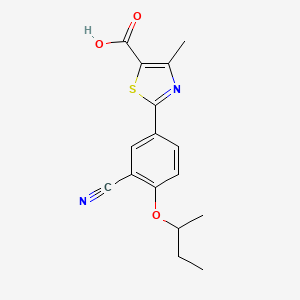![molecular formula C9H12N2 B1444625 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine CAS No. 1803585-34-3](/img/structure/B1444625.png)
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine
Descripción general
Descripción
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine is a chemical compound with the CAS Number: 1803585-34-3 . Its IUPAC name is 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine . The molecular weight of this compound is 148.21 .
Molecular Structure Analysis
The InChI code for 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine is 1S/C9H12N2/c1-3-8-7-10-5-2-4-9(8)11-6-1/h1,3,6,10H,2,4-5,7H2 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Approach to Substituted Tetrahydro-pyridoazepines : Research by Subota et al. (2017) outlined a method to synthesize 5-substituted tetrahydro-pyridoazepines through cyclization reactions. This method allows for the preparation of gram quantities of the title compounds, highlighting a foundational approach for further application-specific modifications Subota et al., 2017.
Novel Scaffold Development : A study by Muylaert et al. (2014) focused on the synthesis and preliminary ADME evaluation of novel tetrahydro-6H-pyridoazepin-6-ones. This work showcased the potential for these compounds in medicinal chemistry by exploring their drug-like properties Muylaert et al., 2014.
Tin-Free Radical Cyclizations : Bacqué et al. (2004) developed methods for preparing compounds containing a pyridine nucleus fused to a saturated nitrogen-containing ring, including tetrahydro-pyridoazepines. Their work emphasizes the utility of free-radical cyclization for constructing new fused rings, relevant for developing pharmacologically active compounds Bacqué et al., 2004.
Potential Applications
Pharmacological Interests : The chemistry of pyridoazepines, as discussed by Fischer (2011), reveals their significance in synthesizing substances with physiological activities. These compounds serve as frameworks for natural and synthetic substances, including ACE inhibitors and dual inhibitors for treating cardiovascular diseases Fischer, 2011.
Antimicrobial Activity : A study by Demchenko et al. (2021) synthesized novel pyrroloimidazole and imidazoazepine quaternary salts, demonstrating their antibacterial and antifungal activities. This highlights the potential of pyridoazepine derivatives in developing new antimicrobial agents Demchenko et al., 2021.
Green Synthesis Methods : Kohestani et al. (2021) explored the synthesis of pyridoazepine derivatives using ionic liquids as green media, emphasizing the environmental benefits of employing sustainable methods in chemical synthesis. Their work also delved into the antioxidant properties of these compounds, showcasing their potential in developing therapeutic agents Kohestani et al., 2021.
Direcciones Futuras
Propiedades
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-3-8-7-10-5-2-4-9(8)11-6-1/h1,3,6,10H,2,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDHIRGUDDNSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)






![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)





![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)